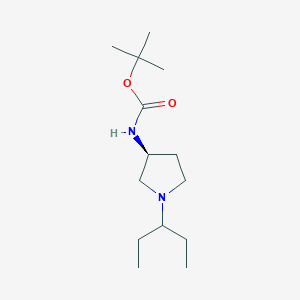

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pentan-3-yl group, and a pyrrolidin-3-ylcarbamate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via an alkylation reaction using a suitable alkyl halide, such as pentan-3-yl bromide, in the presence of a base like sodium hydride.

Carbamoylation: The final step involves the introduction of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pentan-3-yl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Applications De Recherche Scientifique

The compound (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a significant chemical entity in medicinal chemistry with various applications, particularly in drug development and therapeutic interventions. This article explores its applications, synthesis, and potential therapeutic benefits, supported by case studies and data tables.

Structure and Properties

- Molecular Formula : C₁₄H₂₈N₂O₂

- Molar Mass : Approximately 256.38 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring with a tert-butyl group and a pentan-3-yl side chain, contributing to its unique chemical properties and biological activities.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, including receptors involved in neurological functions.

Neuropharmacology

Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This suggests potential applications in treating mood disorders and cognitive dysfunctions.

Anti-fibrotic Activity

A study demonstrated that derivatives of this compound exhibited significant anti-fibrotic activity against hepatic stellate cells (HSC-T6). The compounds were compared with established anti-fibrotic drugs like Pirfenidone, showing promise in reducing collagen expression and hydroxyproline content in cell cultures.

Case Study 1: Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress induced by amyloid beta peptide. The compound demonstrated improved cell viability compared to untreated controls, indicating its potential as a neuroprotective agent .

Case Study 2: Anti-fibrotic Effects

In research focused on liver fibrosis, the compound was tested against immortalized rat hepatic stellate cells. Results indicated that it effectively inhibited collagen production, suggesting its utility in developing treatments for fibrotic diseases.

| Activity Type | Measurement Method | Result |

|---|---|---|

| Cell Viability | MTT Assay | Increased viability vs control |

| Collagen Inhibition | Western Blot | Significant reduction observed |

| Hydroxyproline Content | Colorimetric Assay | Decreased levels noted |

Synthesis Route Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| N-Boc Protection | Boc2O, base (e.g., NaOH) | Protected amine |

| Cyclization | Appropriate solvent, heat | Pyrrolidine formation |

| Carbamate Formation | Isocyanate or carbamic acid derivative | Final product |

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: Lacks the pentan-3-yl and pyrrolidin-3-yl groups.

Pentan-3-yl carbamate: Lacks the tert-butyl and pyrrolidin-3-yl groups.

Pyrrolidin-3-yl carbamate: Lacks the tert-butyl and pentan-3-yl groups.

Uniqueness

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chiral center adds to its uniqueness, making it a valuable compound for stereoselective synthesis and applications.

Activité Biologique

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate, also known by its CAS number 122536-76-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Purity : Typically above 95%

- Storage Conditions : Store in a dark place under inert atmosphere at room temperature.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems. The following sections summarize key findings from the literature.

Neuroprotective Effects

Pyrrolidine derivatives have also been studied for their neuroprotective effects. In vitro assays have suggested that such compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research on related carbamate compounds indicates:

This suggests that this compound might also exhibit AChE inhibitory activity, contributing to its potential as a neuroprotective agent.

Case Study: Synthesis and Evaluation of Pyrrolidine Derivatives

A study focused on synthesizing various pyrrolidine derivatives, including carbamates, evaluated their biological activities against different pathogens and their AChE inhibition profiles. The findings indicated that structural modifications significantly influenced both antimicrobial and neuroprotective activities.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the full biological implications of this compound. Preliminary animal studies suggest potential benefits in treating conditions characterized by inflammation and oxidative stress.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-pentan-3-ylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMARACPIAWBSP-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.